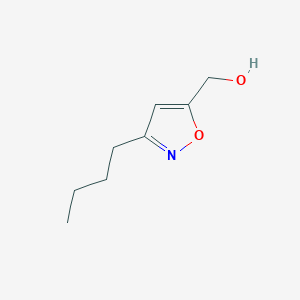
(3-Butyl-1,2-oxazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Butyl-1,2-oxazol-5-yl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Applications
Building Block for Synthesis
(3-Butyl-1,2-oxazol-5-yl)methanol serves as an important building block in organic synthesis. Its oxazole ring structure allows for the derivation of more complex molecules, making it valuable in the creation of pharmaceuticals and agrochemicals. The compound's reactivity can be harnessed to introduce functional groups that enhance biological activity or facilitate further chemical transformations.
Biological Applications
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. Studies have shown that compounds with similar oxazole structures can inhibit the growth of various pathogens, including bacteria and fungi. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of microorganisms.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Compounds with oxazole rings have been investigated for their ability to interfere with cancer cell proliferation and induce apoptosis. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve modulation of signaling pathways related to cell growth and survival.
Medical Applications
Therapeutic Agent Development
The compound is being explored as a lead candidate for drug development due to its potential biological activities. Its structural characteristics may allow for modifications that enhance efficacy and reduce toxicity in therapeutic contexts. Ongoing research aims to elucidate its pharmacological profile and therapeutic window.
Mechanism of Action Studies
Understanding the mechanism of action is crucial for the development of effective drugs. Research indicates that this compound may interact with specific biological targets, such as enzymes or receptors involved in disease pathways. Identifying these interactions can provide insights into how to optimize the compound for therapeutic use.
Industrial Applications
Material Science
In the field of materials science, this compound can be utilized in the synthesis of new polymers or catalysts. Its unique chemical properties may impart desirable characteristics to materials, such as improved stability or enhanced reactivity.
Case Study: Antimicrobial Activity
A study investigating the antimicrobial properties of oxazole derivatives found that compounds similar to this compound demonstrated significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings support further exploration into the compound's potential as an antimicrobial agent .
Case Study: Anticancer Properties
Research focusing on oxazole-containing compounds has revealed their ability to inhibit cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific role of this compound in these processes remains a topic of active investigation .
Propiedades
Número CAS |
14633-18-2 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
(3-butyl-1,2-oxazol-5-yl)methanol |
InChI |
InChI=1S/C8H13NO2/c1-2-3-4-7-5-8(6-10)11-9-7/h5,10H,2-4,6H2,1H3 |
Clave InChI |
WOHOWLLVBBPUCG-UHFFFAOYSA-N |
SMILES |
CCCCC1=NOC(=C1)CO |
SMILES canónico |
CCCCC1=NOC(=C1)CO |
Sinónimos |
5-Isoxazolemethanol,3-butyl-(8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















